REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:15]([CH:16]=1)=[N:14][C:13]1[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=1)[C:7]=2Cl>Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:15]([CH:16]=1)=[N:14][C:13]1[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=1)[CH:7]=2
|
Name
|
3-methoxy-9-chloroacridine
|
Quantity
|
93.34 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C3=CC=CC=C3N=C2C1)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solid was stirred in 1 L of methanol
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 40 h
|
Duration
|
40 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with 1 L of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
the insoluble precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=CC3=CC=CC=C3N=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |